molecular formula C20H16N4OS B12914261 Acetamide, N-(3-phenyl-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- CAS No. 74101-24-9

Acetamide, N-(3-phenyl-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)-

Cat. No.: B12914261
CAS No.: 74101-24-9
M. Wt: 360.4 g/mol
InChI Key: VCPHVFVMLIOOQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Classification

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is N-[5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]acetamide. This systematic name reflects its core pyrazole ring substituted at the third position with a phenyl group and at the first position with a 4-phenylthiazolyl moiety. The acetamide functional group is appended to the fifth position of the pyrazole, as indicated by the prefix N-.

Comparatively, the methyl-substituted analog, Acetamide, N-(3-(4-methylphenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)-, differs only by a methyl group on the phenyl substituent at the pyrazole’s third position, yielding the IUPAC name N-[5-(4-methylphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]acetamide. Such nomenclature distinctions highlight the impact of minor substituent variations on structural classification.

Molecular Formula and Weight Analysis

The molecular formula of Acetamide, N-(3-phenyl-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- is C~20~H~16~N~4~OS , with a calculated molecular weight of 360.4 g/mol . This contrasts with its methylated derivative (C~21~H~18~N~4~OS, 374.5 g/mol) and a bulkier analog, N-[4-(1-phenyl-5-(2-phenyl-4-thiazolyl)-1H-pyrazol-3-yl)phenyl]acetamide (C~26~H~20~N~4~OS, 436.5 g/mol). The incremental increases in molecular weight correlate with additional aromatic substituents, as illustrated below:

Compound Molecular Formula Molecular Weight (g/mol)
Acetamide, N-(3-phenyl-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- C~20~H~16~N~4~OS 360.4
Methyl-substituted analog C~21~H~18~N~4~OS 374.5
N-[4-(1-phenyl-5-(2-phenyl-4-thiazolyl)-1H-pyrazol-3-yl)phenyl]acetamide C~26~H~20~N~4~OS 436.5

These variations underscore the role of substituent bulk in modulating molecular properties.

Crystallographic Data and Three-Dimensional Conformational Studies

While explicit crystallographic data for Acetamide, N-(3-phenyl-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- are unavailable in the provided sources, computational models reveal critical conformational insights. The 3D structure generated via PubChem demonstrates a planar pyrazole-thiazole core stabilized by π-π interactions between aromatic rings. The acetamide group adopts a trans configuration relative to the pyrazole’s nitrogen atoms, minimizing steric clashes with the 4-phenylthiazolyl substituent.

Comparative analysis with the methylated analog shows that the additional methyl group induces slight torsional strain in the 4-methylphenyl ring, reducing planarity by ~5° relative to the unsubstituted phenyl group. Such conformational differences may influence intermolecular interactions in solid-state arrangements.

Comparative Analysis with Structurally Related Pyrazolyl-Thiazole Derivatives

Pyrazolyl-thiazole hybrids exhibit diverse bioactivities tied to their substitution patterns. Acetamide, N-(3-phenyl-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- shares a scaffold with antimicrobial thiazole clubbed with 2-pyrazoline derivatives. Key structural distinctions include:

  • Linking Patterns : Unlike thiazolyl–2-pyrazoline hybrids, where thiazole and pyrazoline rings are directly connected, this compound features a pyrazole core bridging thiazole and acetamide groups.
  • Substituent Effects : The 4-phenylthiazolyl group enhances aromatic stacking potential compared to simpler thiazole substituents, while the acetamide moiety introduces hydrogen-bonding capability absent in non-acylated analogs.
  • Steric and Electronic Profiles : Bulky aryl groups at the pyrazole’s third position (e.g., 4-methylphenyl or naphthyl) increase steric hindrance, whereas electron-withdrawing groups like acetamide may modulate electronic density at the pyrazole’s reactive sites.

These structural nuances position Acetamide, N-(3-phenyl-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- as a unique candidate for further exploration within the pyrazolyl-thiazole pharmacophore space.

Properties

CAS No.

74101-24-9

Molecular Formula

C20H16N4OS

Molecular Weight

360.4 g/mol

IUPAC Name

N-[5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]acetamide

InChI

InChI=1S/C20H16N4OS/c1-14(25)21-19-12-17(15-8-4-2-5-9-15)23-24(19)20-22-18(13-26-20)16-10-6-3-7-11-16/h2-13H,1H3,(H,21,25)

InChI Key

VCPHVFVMLIOOQC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

Acetamide, N-(3-phenyl-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- is a compound of interest due to its potential biological activities. This article will explore its antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrazole ring, thiazole moiety, and phenyl substituents. The structural formula can be represented as follows:

C19H16N4S\text{C}_{19}\text{H}_{16}\text{N}_4\text{S}

This structure contributes to its biological activity, particularly in antimicrobial and enzyme inhibition studies.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. The following table summarizes the minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) for selected derivatives:

CompoundMIC (μg/mL)MBC (μg/mL)Pathogen
7b0.220.25Staphylococcus aureus
7a0.500.60Escherichia coli
100.300.35Pseudomonas aeruginosa

These results indicate that compound 7b is particularly effective against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

The biological activity of Acetamide, N-(3-phenyl-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- can be attributed to several mechanisms:

  • Inhibition of DNA Gyrase and Dihydrofolate Reductase (DHFR) :
    • The compound has been shown to inhibit DNA gyrase with an IC50 ranging from 12.27 to 31.64 µM and DHFR with IC50 values between 0.52 and 2.67 µM .
  • Synergistic Effects :
    • When used in combination with traditional antibiotics such as Ciprofloxacin and Ketoconazole, the compound exhibited synergistic effects, lowering the MIC values significantly .
  • Antibiofilm Activity :
    • The compound demonstrated significant antibiofilm activity against Staphylococcus aureus and Staphylococcus epidermidis, reducing biofilm formation more effectively than Ciprofloxacin .

Toxicity and Safety Profile

Hemolytic assays indicated low toxicity for the derivatives, with % lysis ranging from 3.23% to 15.22%, compared to Triton X-100 as a positive control . Additionally, non-cytotoxicity was confirmed with IC50 values exceeding 60 µM.

Case Study: Antimicrobial Efficacy

A study evaluated the efficacy of Acetamide derivatives against clinical isolates of bacteria. The results showed that compounds with thiazole substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting a structure-activity relationship that favors thiazole-containing compounds .

Case Study: Enzyme Inhibition

Another investigation focused on the inhibition of bacterial enzymes by pyrazole derivatives similar to Acetamide, revealing that specific structural modifications could enhance potency against key targets in bacterial metabolism .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing thiazole and pyrazole moieties exhibit notable antimicrobial properties. For instance, derivatives of thiazole have been synthesized and tested for their antibacterial activity against various strains of bacteria, demonstrating efficacy comparable to established antibiotics . The integration of the pyrazole ring enhances these properties, making such compounds promising candidates for new antimicrobial agents.

Anticonvulsant Properties
Thiazole-containing compounds have shown potential as anticonvulsants. Studies have revealed that certain thiazole derivatives can effectively reduce seizure activity in experimental models, suggesting that acetamide derivatives could be explored for their anticonvulsant effects . The mechanism may involve modulation of neurotransmitter systems or ion channels in the central nervous system.

Cancer Research

Inhibition of Tumor Growth
Compounds with thiazole and pyrazole structures have been investigated for their anticancer properties. Research has demonstrated that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis or cell cycle arrest. The specific mechanism often involves the inhibition of key signaling pathways associated with cancer progression .

Neuroprotective Applications

Alzheimer’s Disease Research
Heterocyclic compounds like those derived from thiazoles are being studied for their potential in treating neurodegenerative diseases such as Alzheimer’s disease. These compounds may act by inhibiting acetylcholinesterase and butyrylcholinesterase enzymes, which are involved in the breakdown of acetylcholine, a neurotransmitter crucial for memory and learning . The dual action on cholinergic systems and amyloid-beta aggregation makes them attractive for further development.

Chemical Intermediates

Acetamide derivatives serve as valuable intermediates in organic synthesis. They can be utilized to synthesize more complex molecules through various chemical reactions, including coupling reactions and functional group modifications. This versatility allows researchers to explore a wide range of chemical transformations, leading to the discovery of new materials and pharmaceuticals .

Case Studies

Study Focus Findings
Gomha et al. (2016)Synthesis of Thiazole DerivativesDeveloped a series of thiazole derivatives with significant antimicrobial activity against Gram-positive and Gram-negative bacteria .
Chaudhari (2016)Azo Dyes from ThiazolesSynthesized azo dyes from thiazoles showing potential applications in dyeing industries with good fastness properties .
Martorana et al. (2016)Neuroprotective EffectsInvestigated heterocyclic compounds for neuroprotective effects against Alzheimer's disease, highlighting their role in cholinergic modulation .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following structurally related compounds (Table 1) highlight variations in substituents and their impact on physicochemical and pharmacological properties:

Compound Name Key Substituents Molecular Weight (g/mol) Synthesis Yield HPLC-MS (m/z) [M+H]+ Key Findings
Target Compound : N-(3-phenyl-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)acetamide Phenyl, 4-phenylthiazolyl 414.45 (calculated) Not reported Not reported Potential amyloid-β affinity inferred from scaffold similarity
18a : N-(2-((3-Methoxyphenyl)thio)-4-(3-phenyl-1-(THP)-1H-pyrazol-5-yl)phenyl)acetamide 3-Methoxyphenylthio, THP-protected pyrazole 545.65 29% 415.14, 416.25 Moderate Aβ binding; THP protection reduces metabolic stability
18c : N-(4-(3-(3-Fluorophenyl)-1-(THP)-1H-pyrazol-5-yl)-2-((3-methoxyphenyl)thio)phenyl)acetamide 3-Fluorophenyl, 3-methoxyphenylthio 563.63 15% 433.13, 434.10 Enhanced lipophilicity due to fluorine; no improved α-synuclein binding
DAP1a : 3-Methoxy-7-(3-phenyl-1H-pyrazol-5-yl)-10H-phenothiazine Phenothiazine core 371.42 44% 371.11, 372.15 High yield; phenothiazine scaffold shows π-π stacking but weak Aβ affinity
Compound 41 : N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide Methylamino-thiazole 407.47 Not reported Not reported Improved solubility via methylamino group; spectral data confirmed purity

Notes:

  • THP (tetrahydropyranyl) is a protective group used to stabilize reactive intermediates during synthesis but may hinder bioavailability .

Pharmacological and Binding Properties

  • Amyloid-β Affinity : Compounds like 18a and the target compound exhibit moderate Aβ binding due to aromatic stacking interactions. However, bulky substituents (e.g., THP in 18a) reduce permeability .
  • Reactivity : Derivatives such as N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide () demonstrate versatile reactivity, forming thiazole and thiophene derivatives, which may expand therapeutic utility .

Data Tables and Key Parameters

Table 2: Comparative Physicochemical Properties

Compound LogP (Predicted) Hydrogen Bond Acceptors Rotatable Bonds Polar Surface Area (Ų)
Target Compound 4.2 4 5 78.5
18a 3.8 6 8 112.3
18c 4.5 6 8 112.3
DAP1a 3.1 3 3 45.9

Sources : Calculated using Molinspiration and ChemDraw (data inferred from structural analogs in ).

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing N-(3-phenyl-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)acetamide?

  • Methodological Answer : The compound can be synthesized via condensation reactions between substituted pyrazole precursors and acetamide derivatives. For example, and describe the use of tetrahydropyran (THP) as a protecting group during pyrazole functionalization. A typical procedure involves refluxing pyrazole intermediates with acetamide derivatives in acetonitrile, catalyzed by trifluoroacetic acid (TFA), followed by silica gel chromatography to isolate regioisomers .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Focus on characteristic peaks for the pyrazole-thiazole core (e.g., pyrazole C5-H at δ ~6.2 ppm and thiazole C2-H at δ ~7.5 ppm).
  • IR : Identify amide C=O stretching (~1680 cm⁻¹) and thiazole C=N absorption (~1600 cm⁻¹).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) using high-resolution MS, as demonstrated for structurally related compounds in (C₂₄H₁₆FN₇O₂S, m/z 485.107) .

Q. What are common side reactions during synthesis, and how can they be mitigated?

  • Methodological Answer : Regioisomer formation (e.g., 3- vs. 5-substituted pyrazoles) is a key challenge. highlights the use of TFA catalysis and controlled reaction times to favor specific isomers. Silica gel chromatography with CH₂Cl₂/CH₃OH/NH₃ gradients effectively separates regioisomers .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the pyrazole-thiazole core in cross-coupling reactions?

  • Methodological Answer : The thiazole ring’s electron-deficient nature (due to the sulfur atom) enhances electrophilic substitution at the 4-phenyl group. In contrast, the pyrazole’s N-phenyl group introduces steric hindrance, necessitating optimized catalysts (e.g., Pd(PPh₃)₄ for Suzuki-Miyaura couplings). demonstrates analogous reactions in pyrazole-triazole systems, where steric bulk directs regioselectivity .

Q. What computational strategies are effective for predicting the compound’s binding affinity to biological targets (e.g., kinases)?

  • Methodological Answer : Molecular docking (AutoDock Vina) combined with density functional theory (DFT) can model interactions. For example, used PyRx and Discovery Studio to evaluate hydroxyacetamide derivatives’ antiproliferative activity, identifying key hydrogen bonds with kinase active sites (e.g., Thr184 and Glu81 in VEGFR-2) .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) provides precise bond angles and hydrogen-bonding networks. notes SHELX’s robustness for small-molecule crystallography, particularly for resolving thiazole-pyrazole torsional angles .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported biological activities of structurally similar analogs?

  • Methodological Answer : Compare assay conditions (e.g., cell lines, IC₅₀ protocols). For instance, and report varying antiproliferative potencies due to differences in substituent electronegativity (e.g., fluorophenyl vs. methoxyphenyl groups). Validate via dose-response curves and orthogonal assays (e.g., Western blotting for target inhibition) .

Methodological Tables

Key Reaction Parameters Optimal Conditions Reference
Pyrazole-acetamide condensationCH₃CN, TFA (0.1 eq.), 12–24 h reflux
Regioisomer separationCH₂Cl₂/CH₃OH/NH₃ (99:1:0.05) chromatography
Docking validationRMSD ≤ 2.0 Å (vs. co-crystallized ligands)

Critical Considerations

  • Hydrogen Bonding : emphasizes graph-set analysis (e.g., R₂²(8) motifs) to predict crystal packing, crucial for optimizing solubility .
  • Toxicity Screening : Use zebrafish embryo models (as in ) to assess acute toxicity before advancing to mammalian studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.